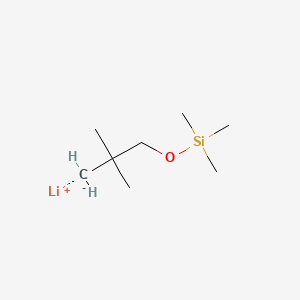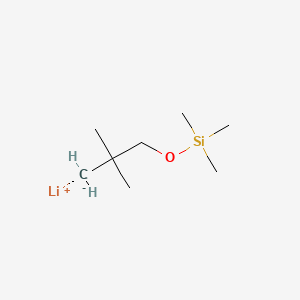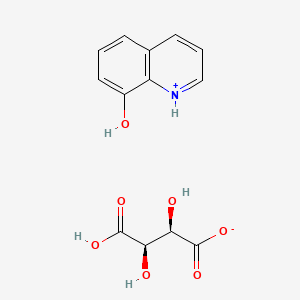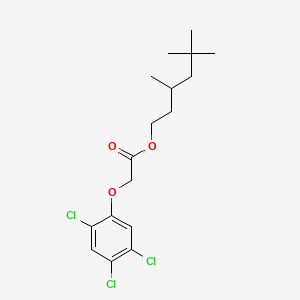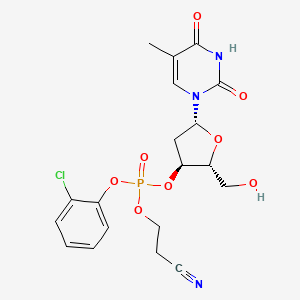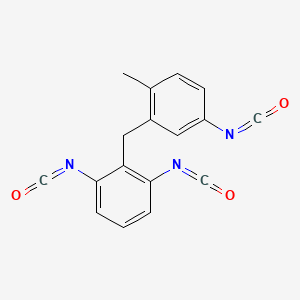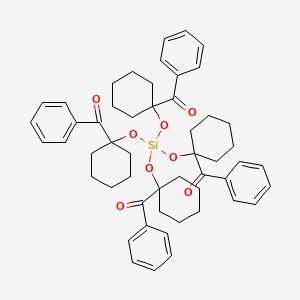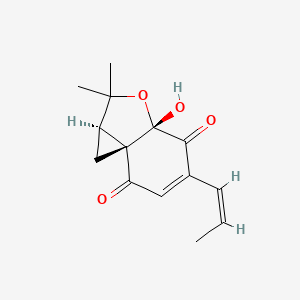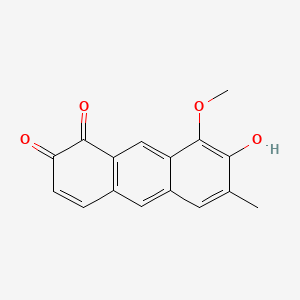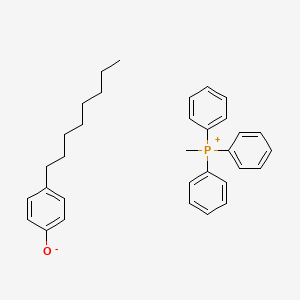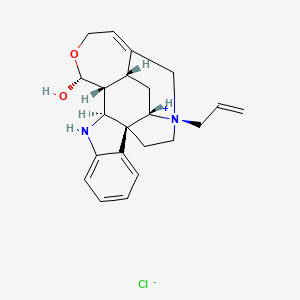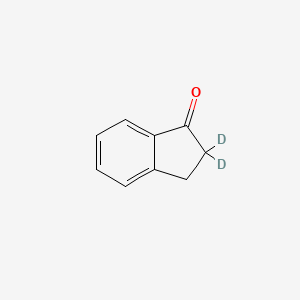
1-Indanone-2,2-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Indanone-2,2-d2 is a deuterated derivative of 1-indanone, where two hydrogen atoms at the 2-position are replaced by deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including mechanistic investigations and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Indanone-2,2-d2 can be synthesized through several methods. One common approach involves the deuteration of 1-indanone using deuterium gas or deuterated reagents. For instance, the reaction of 1-indanone with deuterium gas in the presence of a palladium catalyst can yield this compound . Another method involves the use of deuterated solvents and bases to achieve the desired isotopic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient isotopic exchange .
Análisis De Reacciones Químicas
Types of Reactions: 1-Indanone-2,2-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into 1-indanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted indanone derivatives
Aplicaciones Científicas De Investigación
1-Indanone-2,2-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Indanone-2,2-d2 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active intermediates that interact with enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the compound’s behavior and effects .
Comparación Con Compuestos Similares
1-Indanone: The non-deuterated parent compound.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with similar reactivity.
1,2-Indandione: Another indanone derivative with distinct chemical properties.
Uniqueness: 1-Indanone-2,2-d2 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways .
Propiedades
Número CAS |
10036-02-9 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2,2-dideuterio-3H-inden-1-one |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2/i6D2 |
Clave InChI |
QNXSIUBBGPHDDE-NCYHJHSESA-N |
SMILES isomérico |
[2H]C1(CC2=CC=CC=C2C1=O)[2H] |
SMILES canónico |
C1CC(=O)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
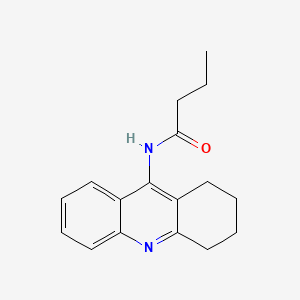
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)
